molecular formula C20H32N4O B5129052 (4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone

(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone

Cat. No.: B5129052
M. Wt: 344.5 g/mol
InChI Key: SALLJWVKOWLYSE-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a diazepane ring, a cyclohexyl group, and a pyridine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone typically involves multiple steps, starting with the preparation of the diazepane ring and the pyridine derivative. The cyclohexyl group is introduced through a cyclization reaction, and the final product is obtained through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Comparison

Compared to similar compounds, (4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone stands out due to its unique structure, which combines a diazepane ring with a cyclohexyl group and a pyridine ring

Properties

IUPAC Name

(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-2-11-21-19-10-9-17(16-22-19)20(25)24-13-6-12-23(14-15-24)18-7-4-3-5-8-18/h9-10,16,18H,2-8,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALLJWVKOWLYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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